![molecular formula C22H25FN4O4 B4289144 N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4289144.png)
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Descripción general
Descripción
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, commonly known as FPE, is a synthetic compound that has been widely studied for its potential therapeutic applications. FPE belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Aplicaciones Científicas De Investigación
FPE has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, FPE has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. In psychiatry, FPE has been shown to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In oncology, FPE has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Mecanismo De Acción
The exact mechanism of action of FPE is not fully understood, but it is believed to act through multiple pathways. FPE has been found to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. FPE has also been found to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, FPE has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the regulation of inflammation and angiogenesis.
Biochemical and Physiological Effects:
FPE has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPE can inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in the regulation of inflammation and angiogenesis. FPE has also been found to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. In vivo studies have shown that FPE can reduce inflammation and oxidative stress in the brain, improve cognitive function, and exhibit antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FPE is its ability to exhibit multiple biological activities, which makes it a potential candidate for the treatment of various disorders. FPE has also been found to have a good safety profile and low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of FPE is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of FPE and its potential side effects.
Direcciones Futuras
There are several future directions for the research on FPE. One of the potential applications of FPE is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. FPE has been found to exhibit neuroprotective effects and improve cognitive function, which makes it a promising candidate for further studies in this area. Another potential application of FPE is in the treatment of cancer. FPE has been found to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for further studies in this area. Additionally, further studies are needed to fully understand the mechanism of action of FPE and its potential therapeutic applications in other fields such as cardiology and immunology.
Conclusion:
In conclusion, FPE is a synthetic compound that has been widely studied for its potential therapeutic applications. FPE exhibits multiple biological activities, including anti-inflammatory, analgesic, and antidepressant effects. FPE has been found to modulate the levels of various neurotransmitters and inhibit the activity of various enzymes, which makes it a potential candidate for the treatment of various disorders. However, further studies are needed to fully understand the mechanism of action of FPE and its potential side effects.
Propiedades
IUPAC Name |
N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-31-19-7-5-18(6-8-19)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)16-3-2-4-17(23)15-16/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQWUOLBYYXRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-2-isopropyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B4289067.png)
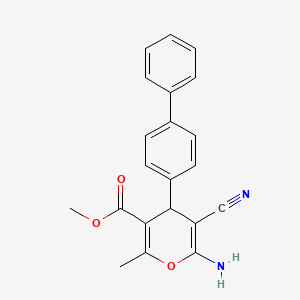
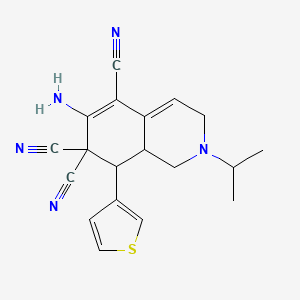
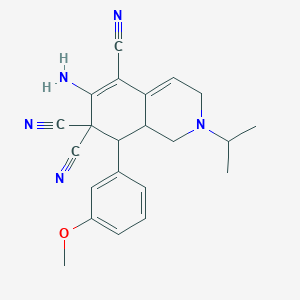
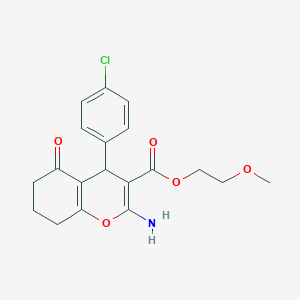
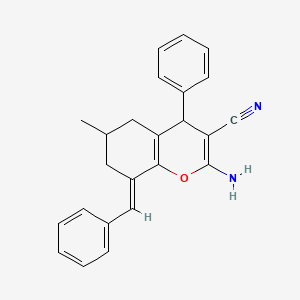
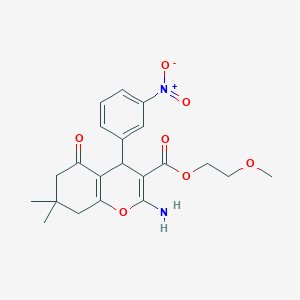
amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4289127.png)

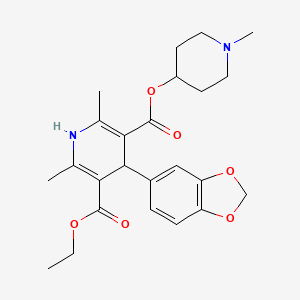
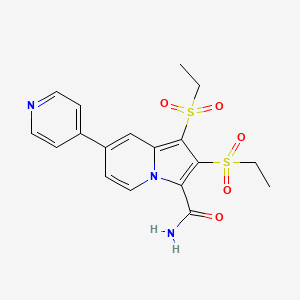
![N,N'-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide]](/img/structure/B4289143.png)
![methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4289155.png)
![2-hydroxy-5-nitro-N-[2-(octadecylthio)ethyl]benzamide](/img/structure/B4289161.png)